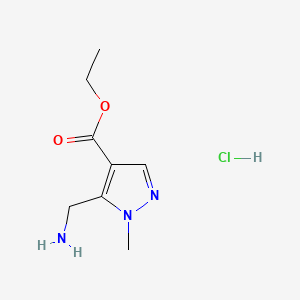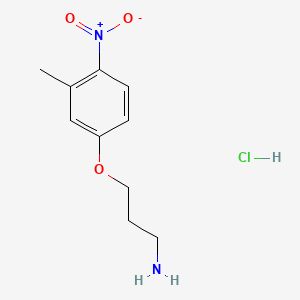
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-4-nitrophenoxy)propan-1-amine hydrochloride, also known as 3-MNP-HCl, is an organic compound with a molecular formula of C9H14ClNO3. It is an important intermediate in the synthesis of various pharmaceuticals, including antipsychotics and anticonvulsants. 3-MNP-HCl has a wide range of applications in the pharmaceutical industry, as well as in laboratory and research settings.
Wissenschaftliche Forschungsanwendungen
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride has been used in a variety of scientific research applications, including the study of the pharmacology of antipsychotics, anticonvulsants, and other drugs. It has also been used as a model compound for the study of the pharmacokinetics and pharmacodynamics of various drugs. Additionally, this compound has been used in the study of the effects of various drugs on the central nervous system and in the study of the metabolic pathways of drugs.
Wirkmechanismus
The exact mechanism of action of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride is not fully understood. However, it is believed that this compound acts as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, sleep, and other processes. Additionally, this compound has been shown to interact with other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behaviors, reduce levels of the stress hormone cortisol, and reduce levels of the neurotransmitter dopamine. Additionally, this compound has been shown to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride in laboratory and research settings has a number of advantages and limitations. One of the major advantages of using this compound is that it is a relatively inexpensive compound. Additionally, this compound is relatively stable, making it easier to store and use in laboratory experiments. However, one of the major limitations of using this compound is that it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound has been shown to have a relatively short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
Given the wide range of applications of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride, there are a number of potential future directions for research. One potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the cholinergic and GABAergic systems. Additionally, further research could be conducted on the mechanism of action of this compound and its potential use in the treatment of psychiatric disorders. Finally, further research could be conducted on the metabolic pathways of this compound and its potential use in drug delivery systems.
Synthesemethoden
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride is typically synthesized through a two-step process. The first step involves the reaction of 3-methyl-4-nitrophenol with ethyl chloroformate in the presence of triethylamine, resulting in the formation of 3-methyl-4-nitrophenoxy ethyl chloroformate. The second step involves the reaction of the ethyl chloroformate with ammonia in the presence of a base, such as sodium carbonate, resulting in the formation of this compound.
Eigenschaften
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-7-9(15-6-2-5-11)3-4-10(8)12(13)14;/h3-4,7H,2,5-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCHDZICOORRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

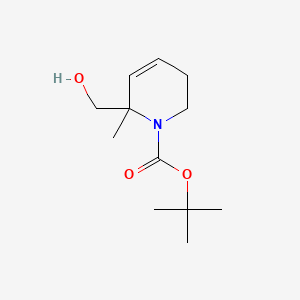
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)
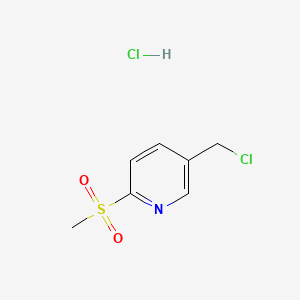
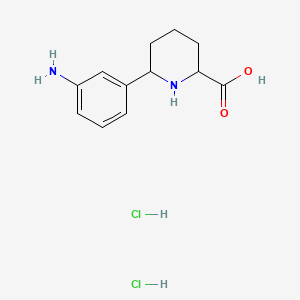
![7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride](/img/structure/B6607635.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)
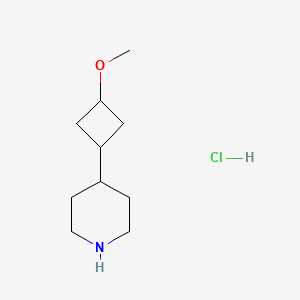

![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)
